5-(3-Bromo-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-2-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-(3-Bromo-2-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-2-methylaniline with thioamide under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
5-(3-Bromo-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride
Common reagents and conditions used in these reactions include solvents like ethanol, acetone, and catalysts or reagents specific to the type of reaction. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(3-Bromo-2-methylphenyl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(3-Bromo-2-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
5-(3-Methylphenyl)thiazol-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-4-methyl-thiazol-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological molecules .
Properties
Molecular Formula |
C10H9BrN2S |
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Molecular Weight |
269.16 g/mol |
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ILVWOTWKTLGEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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